molecular formula C14H20ClN B12749167 s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride CAS No. 82875-63-6

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride

Cat. No.: B12749167
CAS No.: 82875-63-6
M. Wt: 237.77 g/mol
InChI Key: RQPHLSFENCRKGH-UHFFFAOYSA-N
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Description

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its hexahydro-indacene core, which is a bicyclic structure, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride typically involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions to achieve the hexahydro structure. The ethanamine side chain is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) is common in the hydrogenation steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indacene derivatives, ketones, carboxylic acids, and reduced forms of the compound .

Scientific Research Applications

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

82875-63-6

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c15-8-7-14-12-5-1-3-10(12)9-11-4-2-6-13(11)14;/h9H,1-8,15H2;1H

InChI Key

RQPHLSFENCRKGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CCN.Cl

Origin of Product

United States

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